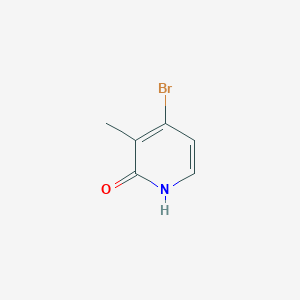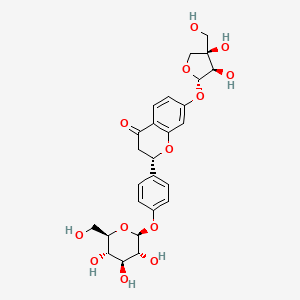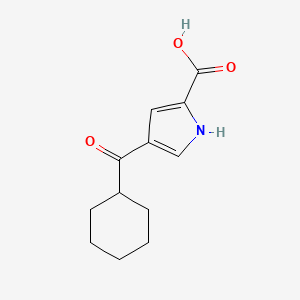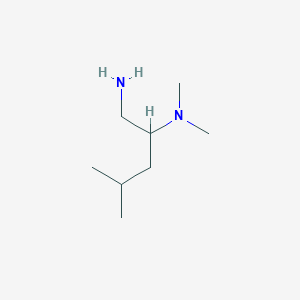
4-Bromo-3-methyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 .
Molecular Structure Analysis
The molecular structure of “this compound” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 188.02 .Mécanisme D'action
The mechanism of action of 4-bromo-3-methyl-1,2-dihydropyridin-2-one is not fully understood. However, it is believed that the compound acts as an agonist at certain receptor sites, which leads to the activation of certain biochemical pathways. These pathways are believed to be involved in the regulation of inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and anti-cancer properties. It has also been found to have an effect on the regulation of blood pressure, blood sugar levels, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-3-methyl-1,2-dihydropyridin-2-one in laboratory experiments include its high solubility in organic solvents, its low cost, and its availability in a wide range of concentrations. The main limitation of using this compound in laboratory experiments is its toxicity, which can be reduced by using protective equipment and safety protocols.
Orientations Futures
There are a number of potential future directions for research on 4-Bromo-3-methyl-1,2-dihydropyridin-2-one. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, research into the synthesis of new compounds based on this molecule could lead to the development of new pharmaceuticals and other compounds with potential therapeutic applications. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
4-Bromo-3-methyl-1,2-dihydropyridin-2-one can be synthesized using a variety of methods. The most common method is the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkoxide in the presence of a base. This reaction is carried out at room temperature and yields the desired product in high yield. Other methods of synthesis include the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkyl halide in the presence of a base, the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkyl halide in the presence of a Lewis acid, and the reaction of 4-bromo-3-methyl-1,2-dihydropyridine with an alkyl halide in the presence of a metal catalyst.
Applications De Recherche Scientifique
4-Bromo-3-methyl-1,2-dihydropyridin-2-one is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It is also used as a model compound in the study of drug metabolism and drug-receptor interactions. In addition, it is used in the synthesis of organic compounds, such as dyes, fragrances, and other compounds.
Propriétés
IUPAC Name |
4-bromo-3-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOOVNDZIYQCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CNC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)



![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)

![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)

![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)


![[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2853554.png)

